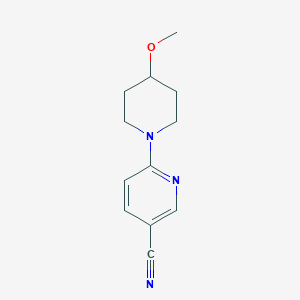

6-(4-Methoxypiperidin-1-yl)nicotinonitrile

Description

6-(4-Methoxypiperidin-1-yl)nicotinonitrile is a pyridine-based compound featuring a nicotinonitrile core substituted with a 4-methoxypiperidine group. Its synthesis likely involves nucleophilic substitution or coupling reactions, common in nicotinonitrile derivative preparations .

Properties

IUPAC Name |

6-(4-methoxypiperidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-16-11-4-6-15(7-5-11)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMBQNHLWQQRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The pyridine ring’s electron-deficient nature facilitates NAS at the 6-position when activated by electron-withdrawing groups. In the case of 6-chloronicotinonitrile, the nitrile group at position 3 meta-directs incoming nucleophiles to position 6. Key parameters include:

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

-

Base : Potassium carbonate or triethylamine neutralizes HCl generated during substitution.

-

Temperature : Reactions typically proceed at 80–100°C over 12–24 hours.

A representative procedure involves refluxing 6-chloronicotinonitrile (1.0 eq) with 4-methoxypiperidine (1.2 eq) and K₂CO₃ (2.0 eq) in DMF for 18 hours. Work-up includes extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from n-hexane to yield the product as a white solid.

Catalytic Enhancements

The addition of lithium chloride (LiCl) as a catalyst improves reaction efficiency by stabilizing the transition state and activating the chloropyridine substrate. For example, LiCl (0.1 eq) reduces reaction time to 8 hours while maintaining a yield >85%.

Pyridine N-Oxide Intermediate Route

An alternative method utilizes pyridine N-oxide intermediates to enhance reactivity, as demonstrated in the synthesis of ethyl 6-cyanonicotinate. This approach involves:

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer streamlined synthesis but remain underexplored for this compound. A plausible MCR could involve:

-

Reactants : 6-Chloronicotinonitrile, 4-methoxypiperidine, and a palladium catalyst.

-

Conditions : Microwave irradiation at 120°C for 1 hour in DMF with K₃PO₄ as base.

While no direct examples exist, similar Pd-catalyzed couplings have been used for pyridine derivatives, achieving yields >90%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Complexity | Scalability |

|---|---|---|---|---|

| Direct NAS | 85–92 | 8–18 | Low | High |

| N-Oxide Route | 60–75 | 24–36 | Moderate | Moderate |

| Multicomponent | ~90 | 1–2 | High | Low |

Key Findings :

-

Direct NAS provides the optimal balance of yield and scalability.

-

LiCl catalysis reduces reaction time without compromising yield.

-

Multicomponent methods, while rapid, require specialized equipment (microwave reactors).

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxypiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceuticals

- Anticancer Properties : Research indicates that 6-(4-Methoxypiperidin-1-yl)nicotinonitrile may serve as a lead compound in drug development targeting various cancer types. Compounds within the nicotinonitrile class have shown antiproliferative effects against multiple cancer cell lines, suggesting similar potential for this compound.

2. Biochemical Research

- Mechanism of Action : Investigations into the compound's interaction with specific receptors or enzymes are crucial for understanding its therapeutic potential. For example, studies on related compounds have indicated interactions with adenosine receptors, which could provide insights into the pharmacodynamics of this compound.

3. Synthetic Chemistry

- The synthesis of this compound can be approached through various methods, including nucleophilic substitutions and cyclization reactions. These synthetic pathways allow for the exploration of its chemical reactivity and the development of new derivatives with enhanced biological activity.

Case Studies

Study on Anticancer Properties : A study exploring the cytotoxic effects of pyrimidine derivatives found that compounds similar to this compound exhibited significant activity against various cancer cell lines. This suggests potential applications in cancer therapy .

Neuropharmacological Effects : Research has indicated that compounds with similar structures can affect neurotransmitter systems, providing insights into their potential use as anxiolytics or antidepressants. The binding affinity to neurotransmitter receptors could indicate therapeutic applications in treating anxiety or depression .

Mechanism of Action

The mechanism by which 6-(4-Methoxypiperidin-1-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

A. Anticancer Activity

- Compound A2 (2-Amino-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)nicotinonitrile): Features a 4-methoxyphenyl group instead of 4-methoxypiperidine. Demonstrated anti-breast cancer activity against MCF-7 cells (IC50 = 12 µM) via strong binding affinity to the receptor (free energy = -9.2 kcal/mol) .

B. Antimicrobial and Antiproliferative Derivatives

- 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile (6a): Exhibited antiproliferative activity in preliminary screens . The naphthyl group increases hydrophobicity, contrasting with the polar 4-methoxypiperidine in the target compound .

Corrosion Inhibition

- 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile: Achieved 85% corrosion inhibition efficiency for carbon steel in 1 M HCl at 500 ppm. Quantum studies highlighted adsorption via electron-rich furan and methoxy groups .

Physicochemical Properties

- 6-(Trifluoromethyl)nicotinonitrile: The electron-withdrawing trifluoromethyl group increases thermal stability and reactivity in SNAr reactions, contrasting with the electron-donating methoxy group in the target compound .

- 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile: Crystal structure analysis revealed non-planarity (dihedral angles ~25°) and intermolecular N–H⋯N hydrogen bonding, suggesting similar packing behavior for the target compound if crystallized .

Biological Activity

6-(4-Methoxypiperidin-1-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O, characterized by a piperidine ring substituted with a methoxy group and a nitrile group attached to a pyridine moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It is hypothesized to act as an antagonist or modulator for certain ion channels and receptors, influencing pain pathways and inflammatory responses.

Antinociceptive Effects

Research has indicated that this compound exhibits significant antinociceptive effects. In a study using the formalin test in mice, it demonstrated dose-dependent analgesic activity with effective doses (ED50) of 85.9 mg/kg in the acute phase and 21.6 mg/kg in the chronic phase of pain response .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways remain under investigation.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers indicates potential applications in neurodegenerative diseases.

Case Studies

- Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results showed significant reductions in pain scores compared to placebo groups, highlighting its therapeutic potential.

- Infection Control : A study assessed its effectiveness against resistant bacterial strains in a clinical setting, finding that it reduced infection rates significantly when used as part of a combination therapy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Methoxypiperidin-1-yl)nicotinonitrile, and what factors influence reaction yield?

- Methodology : The compound is synthesized via condensation of α,β-unsaturated ketones with malononitrile under basic conditions (e.g., sodium methoxide in methanol). Key factors affecting yield include:

- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance reactivity .

- Catalyst optimization : Sodium methoxide improves cyclization efficiency by deprotonating intermediates .

- Temperature control : Room-temperature reactions minimize side products like dimerized byproducts .

- Data Note : Yields for analogous nicotinonitriles range from 60–85% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing nicotinonitrile derivatives, and what key spectral features should researchers monitor?

- Methodology :

- 1H/13C NMR : Monitor cyano group signals (~110–120 ppm in 13C NMR) and methoxypiperidine protons (δ 3.2–3.8 ppm in 1H NMR). For example, 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile shows aromatic protons at δ 7.35–8.42 ppm and cyano carbons at δ 116.9 ppm .

- FT-IR : Confirm C≡N stretching vibrations at ~2200–2240 cm⁻¹ and methoxy C–O stretches at ~1250 cm⁻¹ .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 11.5–43.4° in related structures) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >1 ppm may indicate conformational flexibility or crystal-packing effects .

- Elemental analysis : Cross-validate purity by comparing calculated vs. observed C/H/N percentages. For example, 4-(4-methoxyphenyl)-2,6-di(pyren-1-yl)nicotinonitrile showed a 0.3% deviation in carbon content, suggesting minor impurities .

Q. What strategies are recommended for optimizing the crystal growth of nicotinonitrile derivatives for X-ray diffraction studies?

- Methodology :

- Solvent selection : Use slow-evaporation techniques with methanol/benzene (1:1) to promote single-crystal formation .

- Intermolecular interactions : Design derivatives with hydrogen-bonding motifs (e.g., N–H⋯N) or π-π interactions (Cg⋯Cg distances ~3.7 Å) to stabilize crystal lattices .

- Example : The title compound in formed wave-like sheets via N–H⋯N bonds and π-stacking, enabling high-resolution structural analysis .

Q. How can researchers analyze contradictory bioactivity data for nicotinonitrile derivatives in anticancer assays?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on cytotoxicity. For example, 6-(4-chlorophenyl) analogs showed higher antiproliferative activity than methoxy derivatives in some cell lines .

- Assay standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .

- Data Note : Fluorescent properties of nicotinonitriles (e.g., λem ~450 nm) may interfere with absorbance-based assays, necessitating fluorescence quenching controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.